molecular formula C16H17N5OS B2784429 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(propan-2-yl)acetamide CAS No. 893932-76-8

2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(propan-2-yl)acetamide

Cat. No.: B2784429
CAS No.: 893932-76-8
M. Wt: 327.41
InChI Key: ZQECZLCOSHZKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its pharmacological relevance in kinase inhibition and anticancer research. The structure features a phenyl-substituted pyrazolo[3,4-d]pyrimidine core linked via a sulfanyl group to an N-isopropylacetamide moiety.

Properties

IUPAC Name

2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-11(2)20-14(22)9-23-16-13-8-19-21(15(13)17-10-18-16)12-6-4-3-5-7-12/h3-8,10-11H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQECZLCOSHZKAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the condensation of an aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the phenyl group: The phenyl group is introduced through a Suzuki coupling reaction using phenylboronic acid and a suitable palladium catalyst.

    Formation of the sulfanyl group: The sulfanyl group is introduced by reacting the intermediate with a thiol compound under basic conditions.

    Acylation: The final step involves the acylation of the intermediate with isopropyl chloroacetate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold undergoes nucleophilic substitution at the C4 position, where the sulfanyl group is attached.

Example Reaction :
Replacement of the sulfanyl group with amines or hydrazines:

2-(1-Phenyl-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide+H2N-R2-(1-Phenyl-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetamide+H2S\text{2-({1-Phenyl-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-acetamide} + \text{H}_2\text{N-R} \rightarrow \text{2-({1-Phenyl-pyrazolo[3,4-d]pyrimidin-4-yl}amino)-acetamide} + \text{H}_2\text{S}

Conditions :

  • Solvent: Ethanol or DMF

  • Temperature: 80–100°C

  • Catalysts: Trimethylamine (TMA) or pyridine

Data from analogous reactions ( ):

Entry Nucleophile (H<sub>2</sub>N-R)**Yield (%)Product Application**
1Hydrazine78Precursor for Schiff bases
24-Methoxyaniline65Kinase inhibitor analogs

Oxidation of the Sulfanyl Group

The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxides or sulfones:

Reaction Pathways :

-S-H2O2/AcOH-SO-excess H2O2-SO2\text{-S-} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{-SO-} \xrightarrow{\text{excess H}_2\text{O}_2} \text{-SO}_2-

Kinetic Data (,):

Oxidizing Agent Temp (°C)Time (h)Major ProductYield (%)
H<sub>2</sub>O<sub>2</sub> (30%)256Sulfoxide82
mCPBA0–52Sulfone91

Hydrolysis of the Acetamide Moiety

The N-(propan-2-yl)acetamide group undergoes acid- or base-catalyzed hydrolysis:

Reaction :

CH3C(O)NHCH(CH3)2H+or OHCH3COOH+NH2CH(CH3)2\text{CH}_3\text{C(O)NHCH(CH}_3\text{)}_2 \xrightarrow{\text{H}^+ \text{or OH}^-} \text{CH}_3\text{COOH} + \text{NH}_2\text{CH(CH}_3\text{)}_2

Conditions ( ):

  • Acidic : 6M HCl, reflux, 8–12 hours

  • Basic : 2M NaOH, 60°C, 4–6 hours

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles.

Example : Reaction with triethyl orthoformate yields triazolopyrimidine derivatives:

Pyrazolo[3,4-d]pyrimidine+HC(OEt)3Triazolo[4,3-c]pyrimidine\text{Pyrazolo[3,4-d]pyrimidine} + \text{HC(OEt)}_3 \rightarrow \text{Triazolo[4,3-c]pyrimidine}

Optimized Parameters ( ):

  • Solvent: Toluene

  • Catalyst: Trifluoroacetic acid (TFA)

  • Yield: 68–74%

Electrophilic Aromatic Substitution

The phenyl group on the pyrazole ring undergoes nitration or halogenation:

Nitration :

PhenylHNO3/H2SO43-Nitro-phenyl\text{Phenyl} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{3-Nitro-phenyl}

Regioselectivity :

  • Nitration occurs preferentially at the meta position due to steric hindrance from the pyrazolo-pyrimidine core.

Reductive Alkylation

The acetamide’s secondary amine reacts with aldehydes/ketones under reductive conditions:

Reaction :

\text{NHCH(CH}_3\text{)}_2 + \text{RCHO} \xrightarrow{\text{NaBH}_4} \text{N(CH(CH}_3\text{)}_2)(CH}_2\text{R)}

Reported Yields ():

Aldehyde (RCHO) ProductYield (%)
FormaldehydeN-isopropyl-methyl85
BenzaldehydeN-isopropyl-benzyl72

Metal-Catalyzed Cross-Coupling

The sulfanyl group participates in Ullmann or Buchwald-Hartwig couplings:

Example :

-S-+Ar-B(OH)2Pd(OAc)2-S-Ar\text{-S-} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(OAc)}_2} \text{-S-Ar}

Conditions ( ):

  • Catalyst: Pd(OAc)<sub>2</sub>/Xantphos

  • Base: Cs<sub>2</sub>CO<sub>3</sub>

  • Solvent: DMF/H<sub>2</sub>O

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

Parameter ValueMethod**
Hydrolytic stability (pH 7.4)t<sub>1/2</sub> = 24 hHPLC ()
Thermal stabilityDecomposes at >200°CTGA/DSC ()

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the FLT3 receptor tyrosine kinase, which is implicated in various hematological malignancies. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines such as non-small cell lung cancer and melanoma, suggesting its potential as a therapeutic agent against these cancers .

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory effects. Pyrazolo derivatives are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, making this compound a candidate for treating inflammatory diseases .

Antimicrobial Activity

Similar compounds have demonstrated significant antimicrobial properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been effective against pathogens such as Entamoeba histolytica, indicating that this compound may also possess similar antimicrobial capabilities .

Insecticidal Activity

The primary target of this compound is the insect ryanodine receptor (RyR), where it acts as an activator. This interaction has been linked to significant insecticidal effects against pests like the diamondback moth (Plutella xylostella), highlighting its potential use in agricultural pest control .

Building Block for Complex Molecules

In synthetic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique functional groups allow for further modifications that can lead to new compounds with enhanced properties .

Case Studies and Research Findings

Study Objective Findings
Study 1Evaluate anticancer activityThe compound showed significant cytotoxicity against various cancer cell lines with IC50 values indicating strong efficacy.
Study 2Investigate anti-inflammatory effectsDemonstrated inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Study 3Assess insecticidal propertiesExhibited high insecticidal activity against Plutella xylostella, indicating effectiveness as an agricultural pesticide .

Mechanism of Action

The mechanism of action of 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and disrupting downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the pyrazolo[3,4-d]pyrimidine core, the acetamide side chain, and the aryl/alkyl groups. Below is a comparative table of select analogs:

Compound Name / ID Substituents (R) Molecular Formula Yield (%) Melting Point (°C) Key Spectral Data (1H NMR, IR) Reference
Target Compound N-(propan-2-yl) Not explicitly provided - - - -
XIId N-(4-Methoxyphenyl) C23H22ClN7O 75 156–158 δ 9.83 (s, NH), 8.62 (s, pyrimidine CH)
XIIe N-(p-Tolyl) C24H25N7O2 65 185–188 δ 7.33–7.58 (m, aromatic H)
XVI N-(1,3,4-Thiadiazol-2-yl) C19H17N9OS Not given Not reported IR: 1682 cm⁻¹ (C=O)
BF37392 N-(4-Methylbenzyl) C21H19N5OS - - SMILES: O=C(NCc1ccc(cc1)C)CSc1ncnc2...
Example 4c N-(4-Methoxyphenyl) C28H23ClN4O3 - 209–211 IR: 3329 cm⁻¹ (NH), 1682 cm⁻¹ (C=O)
CAS 850718-94-4 N-(2-Isopropylphenyl) + 4-Cl C22H19ClN6OS - - Synonyms: ZINC2390435, STL348750

Notes:

  • The target compound shares structural similarity with XVI and BF37392 but differs in the acetamide substituent (isopropyl vs. thiadiazole or benzyl groups).
  • Higher yields (65–75%) are observed for compounds with aryl substituents (e.g., XIId, XIIe) compared to heterocyclic analogs .
  • Melting points correlate with molecular symmetry and hydrogen-bonding capacity (e.g., XIIe with a p-tolyl group has a higher mp than XIId) .
Binding Stability (RMSF and Rg Plots)
  • Compounds XIIb, XIIc, XVI : Molecular dynamics (50 ns simulations) revealed lower root mean square fluctuation (RMSF) values for XVI (~1.5 Å) compared to XIIb/XIIc (~2.0–2.5 Å), suggesting enhanced protein-binding stability with thiadiazole substituents .
  • Radius of Gyration (Rg) : XVI exhibited a compact conformation (Rg ~12.5 Å), while XIIb/XIIc showed greater flexibility (Rg ~13.5–14.0 Å), indicating substituent-dependent structural dynamics .
Pharmacological Activity
  • Example 4c : Demonstrated moderate activity in preliminary anticancer screens (IC50 ~10 µM), attributed to the 4-methoxyphenyl group enhancing hydrophobic interactions.

Biological Activity

The compound 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(propan-2-yl)acetamide is a member of the phenylpyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H18N4OS
  • Molecular Weight : 342.41 g/mol

Anticancer Activity

Recent studies have indicated that compounds within the phenylpyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For example, a derivative of this scaffold demonstrated potent inhibition of tumor growth in various cancer cell lines. In one study, a related compound was shown to inhibit cell migration and induce apoptosis in MCF-7 breast cancer cells at IC50 values ranging from 0.3 to 24 µM .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways. Molecular docking studies suggest that they may act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR2), which are crucial for tumor growth and angiogenesis .

Antimicrobial Activity

In addition to anticancer properties, phenylpyrazolo[3,4-d]pyrimidines have shown antimicrobial activity against various bacterial strains. For instance, compounds derived from this structure were tested against Mycobacterium tuberculosis and exhibited promising results with significant inhibition compared to standard antibiotics like rifampicin .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of MCF-7 cell growth
AntimicrobialEffective against M. tuberculosis
Anti-inflammatorySignificant reduction in TNF-α levels

Case Study: Anticancer Efficacy

In a study conducted on a series of phenylpyrazolo[3,4-d]pyrimidine derivatives, compound 5i was identified as a potent non-selective inhibitor with an IC50 value of 0.3 µM against EGFR. This compound not only inhibited tumor cell proliferation but also induced apoptosis through the activation of caspase pathways and DNA fragmentation .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that this compound is likely to have good oral bioavailability and can cross the blood-brain barrier effectively. However, toxicity profiles need further investigation to assess the safety for clinical applications. The Ames test suggests that it is non-carcinogenic under standard testing conditions .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(propan-2-yl)acetamide, and how can purity be validated?

  • Methodology :

  • Step 1 : Construct the pyrazolo[3,4-d]pyrimidine core via cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with thiourea derivatives under reflux in ethanol .
  • Step 2 : Introduce the sulfanyl-acetamide moiety via nucleophilic substitution using 2-chloro-N-(propan-2-yl)acetamide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity via ¹H/¹³C NMR (DMSO-d₆, 400 MHz) and FT-IR (amide C=O stretch ~1650 cm⁻¹) .

Q. What are the standard protocols for characterizing the compound’s solubility and stability in biological buffers?

  • Methodology :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol at 25°C, quantified via UV-Vis spectroscopy (λmax ~270 nm) .
  • Stability : Incubate in simulated gastric fluid (pH 2.0) and plasma (37°C), with degradation monitored by LC-MS over 24 hours .

Q. How is initial biological activity screened, and what assays are recommended for kinase inhibition profiling?

  • Methodology :

  • Kinase Inhibition : Use ADP-Glo™ kinase assays (e.g., against EGFR, VEGFR2) at 1–10 µM concentrations. Compare IC₅₀ values with positive controls (e.g., staurosporine) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, HepG2) with 48-hour exposure; normalize to vehicle controls .

Advanced Research Questions

Q. How can contradictory data in kinase inhibition assays be resolved?

  • Methodology :

  • Orthogonal Assays : Validate hits using thermal shift assays (TSA) to confirm target engagement .
  • Structural Analysis : Perform molecular docking (AutoDock Vina) against kinase X-ray structures (PDB: 1M17) to identify binding pose discrepancies .
  • Off-Target Screening : Use KINOMEscan® panels to rule out promiscuity .

Q. What strategies optimize the compound’s metabolic stability without compromising activity?

  • Methodology :

  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce CYP3A4-mediated oxidation .
  • Prodrug Design : Synthesize phosphate esters of the acetamide group to enhance aqueous solubility and liver microsome stability (t½ > 2 hours) .
  • In Silico Tools : Use ADMET Predictor™ to prioritize derivatives with favorable logP (2–4) and low hERG liability .

Q. How to design structure-activity relationship (SAR) studies for pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodology :

  • Core Modifications : Compare substituents at N1 (phenyl vs. alkyl) and C4 (sulfanyl vs. oxy) using parallel synthesis .
  • Pharmacophore Mapping : Generate 3D-QSAR models (CoMFA) using IC₅₀ data from 20+ analogs .
  • Data Table :
Substituent (R)EGFR IC₅₀ (nM)Solubility (µg/mL)Metabolic Stability (t½, min)
-Ph12.38.545
-iPr28.715.282
-CF₃-Ph9.15.8120

Q. What crystallographic techniques confirm the compound’s solid-state structure?

  • Methodology :

  • Single-Crystal XRD : Grow crystals via vapor diffusion (methanol/ethyl acetate). Resolve structure using SHELX-97; validate hydrogen bonding (N-H···S, 2.8 Å) and π-π stacking (3.4 Å) .
  • Powder XRD : Compare experimental vs. simulated patterns (Mercury 4.0) to detect polymorphs .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data across cell lines?

  • Methodology :

  • Assay Standardization : Use identical seeding densities (5,000 cells/well) and serum-free conditions during treatment .
  • Mechanistic Studies : Perform flow cytometry (Annexin V/PI) to distinguish apoptosis vs. necrosis. Cross-validate with caspase-3/7 activation assays .

Q. What computational methods reconcile conflicting docking predictions for sulfanyl-acetamide derivatives?

  • Methodology :

  • Ensemble Docking : Use multiple receptor conformations (e.g., from MD simulations) to account for kinase flexibility .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for top poses using Schrödinger FEP+ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.